4-(2,4-Difluorophenyl)-2-formylphenol 4-(2,4-Difluorophenyl)-2-formylphenol
Brand Name: Vulcanchem
CAS No.: 114937-29-0
VCID: VC11688175
InChI: InChI=1S/C13H8F2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H
SMILES: C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol

4-(2,4-Difluorophenyl)-2-formylphenol

CAS No.: 114937-29-0

Cat. No.: VC11688175

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Difluorophenyl)-2-formylphenol - 114937-29-0

CAS No. 114937-29-0
Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
IUPAC Name 5-(2,4-difluorophenyl)-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C13H8F2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H
Standard InChI Key QPNOPMDDTQEIIG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O

Structural and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl backbone where a 2,4-difluorophenyl group is attached to the para position of a phenolic ring. The phenol ring itself is substituted with a formyl (-CHO) group at the ortho position, creating a planar structure conducive to π-π interactions. The fluorine atoms at the 2- and 4-positions of the adjacent phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name5-(2,4-Difluorophenyl)-2-hydroxybenzaldehyde
SMILESC1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O
InChIKeyQPNOPMDDTQEIIG-UHFFFAOYSA-N
Molecular FormulaC13H8F2O2\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{O}_{2}
Molecular Weight234.20 g/mol

Spectroscopic Characteristics

While experimental spectroscopic data for 4-(2,4-difluorophenyl)-2-formylphenol remains limited in public databases, analogues provide insight. The formyl group typically exhibits a strong infrared (IR) absorption band near 1700 cm1^{-1} for the carbonyl stretch . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:

  • 1H^1\text{H} NMR: A singlet near δ 9.8–10.0 ppm for the formyl proton, aromatic protons in the δ 6.5–8.0 ppm range, and a broad peak for the phenolic -OH around δ 5.0–6.0 ppm .

  • 19F^{19}\text{F} NMR: Two distinct signals corresponding to the fluorine atoms at the 2- and 4-positions, with chemical shifts influenced by electron-withdrawing effects .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of 4-(2,4-difluorophenyl)-2-formylphenol typically involves a multi-step approach:

  • Biphenyl Formation: Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated phenol precursor establishes the biphenyl framework. For example, 4-bromo-2-formylphenol reacts with 2,4-difluorophenylboronic acid under palladium catalysis.

  • Functional Group Manipulation: Subsequent formylation or oxidation steps introduce the aldehyde group. In some protocols, a methyl group is oxidized to a formyl moiety using reagents like manganese dioxide .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C65–75%
FormylationMnO2_2, CH2_2Cl2_2, reflux82%

Challenges and Optimizations

  • Regioselectivity: Competing coupling sites on the phenol ring necessitate careful control of reaction stoichiometry and temperature .

  • Functional Group Compatibility: The phenolic -OH group requires protection (e.g., as a silyl ether) during metal-catalyzed steps to prevent side reactions .

Applications in Pharmaceutical Chemistry

Table 3: Biological Activity of Analogues

CompoundAromatase IC50_{50} (nM)Sulfatase IC50_{50} (nM)Source
Fluoro-substituted DASI0.22.5

Material Science Applications

The compound’s rigid biphenyl structure and fluorine content make it a candidate for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where thermal stability and electron mobility are critical.

Future Directions and Research Gaps

  • Pharmacological Profiling: In vivo studies to evaluate bioavailability and off-target effects.

  • Green Synthesis: Developing catalytic systems to reduce reliance on palladium and organic solvents .

  • Material Characterization: Investigating dielectric properties for electronics applications.

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